

# A Technical Guide to N-Methylpiperazine-d4: Properties, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: *N-Methylpiperazine-d4*

Cat. No.: B039505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Methylpiperazine-d4**, a deuterated analog of N-Methylpiperazine. This document details its chemical and physical properties, highlights its application as an internal standard in analytical methods, and provides a relevant metabolic pathway for drugs containing the N-Methylpiperazine moiety.

## Core Physicochemical and Isotopic Data

N-Methylpiperazine and its deuterated isotopologues are important reagents and building blocks in organic synthesis and pharmaceutical development.<sup>[1][2]</sup> The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in mass spectrometry-based quantitative analysis. Below is a summary of key data for N-Methylpiperazine and its various deuterated forms.

Table 1: CAS Numbers and Molecular Weights of N-Methylpiperazine and its Deuterated Analogs

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
N-Methylpiperazine	109-01-3	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	100.16
N-Methylpiperazine-d <sub>3</sub>	1093380-08-5	C <sub>5</sub> H <sub>9</sub> D <sub>3</sub> N <sub>2</sub>	103.18
N-Methylpiperazine-d <sub>4</sub>	343864-02-8	C <sub>5</sub> H <sub>8</sub> D <sub>4</sub> N <sub>2</sub>	104.19[3]
N-Methylpiperazine-d <sub>8</sub>	917358-65-7	C <sub>5</sub> H <sub>4</sub> D <sub>8</sub> N <sub>2</sub>	108.21

Table 2: Physical and Chemical Properties

Property	N-Methylpiperazine	N-Methylpiperazine-d <sub>8</sub>
Physical State	Clear, colorless liquid	Liquid
Boiling Point	138 °C	138 °C
Density	0.903 g/mL at 25 °C	0.974 g/mL at 25 °C
Purity (Typical)	>99%	98 atom % D, 98% (CP)
Refractive Index	n <sub>20</sub> /D 1.466	Not available
Melting Point	-6 °C	Not available
Flash Point	42 °C	39 °C

## Application in Analytical Chemistry: An Experimental Protocol

Deuterated compounds like **N-Methylpiperazine-d<sub>4</sub>** are frequently used as internal standards in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.

An example of such an application is the determination of 1-methyl-4-nitrosopiperazine (MNP), a potential impurity in the drug rifampicin.<sup>[4][5][6]</sup>

## Experimental Protocol: Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin using MNP-d4 as an Internal Standard

Objective: To quantify the amount of MNP in a rifampicin drug substance by LC-MS/MS using MNP-d4 as an internal standard.

Materials and Reagents:

- Rifampicin drug substance (sample)
- 1-Methyl-4-nitrosopiperazine (MNP) reference standard
- 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) internal standard
- Methanol (HPLC grade)
- Deionized water
- Ammonium formate
- Ammonia water

Instrumentation:

- Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., Poroshell 120 Phenyl Hexyl, 2.7  $\mu\text{m}$ , 4.6 mm i.d.  $\times$  10 cm)
- Vortex mixer
- Ultrasonicator
- Centrifuge

#### Procedure:

- Standard and Internal Standard Preparation:
  - Prepare a stock solution of MNP reference standard in methanol.
  - Prepare a stock solution of MNP-d4 internal standard in methanol. From this, prepare a working internal standard solution at a concentration of 200 ng/mL in methanol.[\[5\]](#)
- Sample Preparation:
  - Accurately weigh approximately 0.1 g of the rifampicin sample into a 10 mL volumetric flask.
  - Add 1 mL of the MNP-d4 internal standard solution and 7 mL of methanol.
  - Mix thoroughly and sonicate for 10 minutes.
  - Dilute to the mark with methanol.
  - Transfer the solution to a 15 mL centrifuge tube and centrifuge at 3000 ×g for 5 minutes.
  - Filter the supernatant through a 0.22 µm membrane filter to obtain the final sample solution.
- LC-MS/MS Analysis:
  - Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 9.0 with ammonia water.
  - Mobile Phase B: Methanol.
  - Inject the prepared sample and standard solutions onto the LC-MS/MS system.
  - Use a suitable gradient elution program to separate MNP and MNP-d4.
  - Monitor the appropriate precursor-to-product ion transitions for both MNP and MNP-d4 in Multiple Reaction Monitoring (MRM) mode.

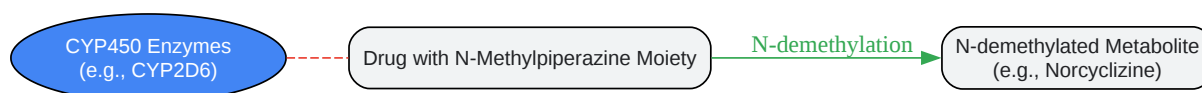
- Quantification:
  - Construct a calibration curve by plotting the ratio of the peak area of MNP to the peak area of MNP-d4 against the concentration of the MNP standards.
  - Determine the concentration of MNP in the sample by interpolating the peak area ratio from the calibration curve.

## Metabolic Pathways of N-Methylpiperazine-Containing Pharmaceuticals

N-Methylpiperazine is a key structural motif in numerous pharmaceutical agents, including the antihistamines cyclizine and meclizine, and the erectile dysfunction drug sildenafil.[1][2] The metabolism of these drugs is of significant interest in drug development and clinical pharmacology. The N-methylpiperazine moiety is often a site of metabolic transformation.

The primary route of metabolism for many N-methylpiperazine-containing drugs is N-demethylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10][11] Specifically, CYP2D6 has been identified as a major enzyme involved in the metabolism of cyclizine and meclizine.[7][8][9][10][11] The resulting metabolite, norcyclizine in the case of cyclizine, is generally inactive or has significantly reduced pharmacological activity.[12]

Below is a generalized diagram illustrating the metabolic N-demethylation of a drug containing the N-Methylpiperazine moiety.



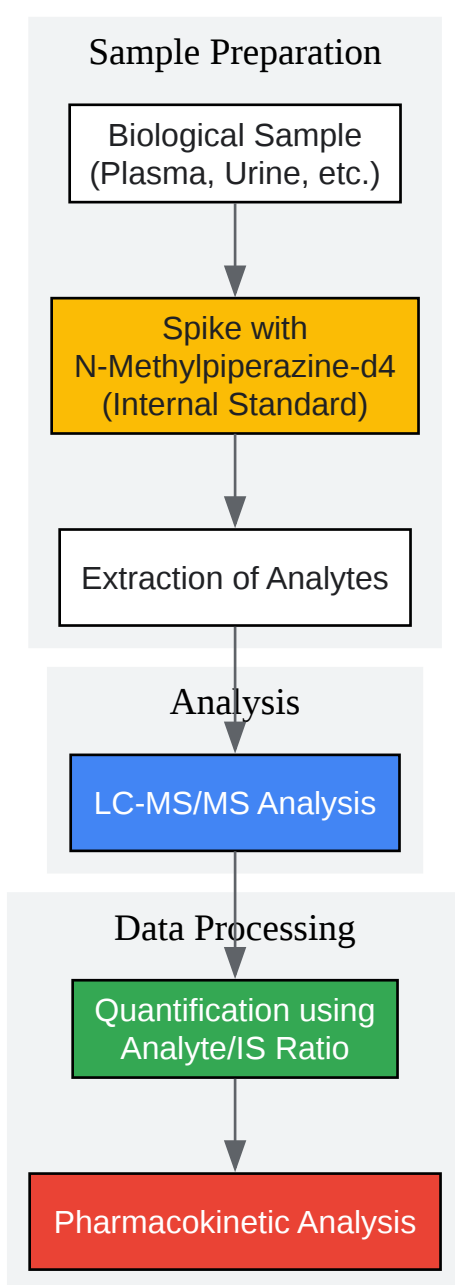
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Metabolic N-demethylation of N-Methylpiperazine-containing drugs.

## Synthesis and Logical Workflow

N-Methylpiperazine and its deuterated analogs are crucial in the synthesis of various pharmaceuticals. For instance, sildenafil is synthesized by coupling a pyrazole derivative with a benzenesulfonyl chloride derivative, which is in turn prepared using N-methylpiperazine.[13] [14] The use of **N-Methylpiperazine-d4** in this synthesis would result in deuterated sildenafil, a valuable tool for pharmacokinetic and metabolic studies.

The following diagram illustrates a generalized workflow for a pharmacokinetic study using a deuterated internal standard.



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Workflow for a pharmacokinetic study using a deuterated internal standard.

This guide provides essential information for researchers and professionals working with **N-Methylpiperazine-d4**. Its utility as an internal standard is a key application, and understanding the metabolic pathways of related compounds is crucial for drug development. The provided data and protocols serve as a valuable resource for laboratory work and further research.

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